molecular formula C17H19N3O2 B12916307 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-04-9

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12916307
CAS No.: 917896-04-9
M. Wt: 297.35 g/mol
InChI Key: HLQJQLXCKDHNON-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a benzodioxole scaffold, a structure frequently investigated for its potential biological activity and its role as a key pharmacophore in various therapeutic agents . This core structure is fused to a pyrimidine ring, a nitrogen-containing heterocycle that is a common building block in molecules designed to interact with enzymatic targets, such as kinase inhibitors . The specific substitution pattern, including the N-cyclopentyl and 2-methyl groups, is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of diseases. Its structure is analogous to other patented pyrimidine-diamine derivatives that have been explored for the treatment of cancer, highlighting the research value of this chemical class . Furthermore, the molecular framework is related to compounds investigated as inhibitors of various enzymes, such as phosphodiesterase 2 (PDE2), which are relevant to central nervous system disorders . This product is provided for research purposes to support hit-to-lead optimization campaigns and biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

917896-04-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c1-11-18-9-14(17(19-11)20-13-4-2-3-5-13)12-6-7-15-16(8-12)22-10-21-15/h6-9,13H,2-5,10H2,1H3,(H,18,19,20)

InChI Key

HLQJQLXCKDHNON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach starting from simpler pyrimidine precursors. The key steps include:

  • Construction of the substituted pyrimidine ring with a methyl group at the 2-position.
  • Introduction of the benzodioxole moiety at the 5-position of the pyrimidine ring.
  • Nucleophilic substitution or amination at the 4-position with cyclopentylamine to form the N-cyclopentyl-4-amine substituent.

This approach leverages well-established pyrimidine chemistry, including halogenation, nucleophilic aromatic substitution, and amine coupling reactions.

Stepwise Synthesis Details

Step Reaction Type Description Typical Conditions / Reagents
1 Pyrimidine ring formation Synthesis of 2-methylpyrimidine core, often via condensation of amidines with β-dicarbonyl compounds or equivalents Acid/base catalysis, reflux in polar solvents
2 Electrophilic substitution Introduction of benzodioxole substituent at the 5-position, often via Suzuki coupling or nucleophilic aromatic substitution Palladium-catalyzed Suzuki coupling with benzodioxole boronic acid derivatives
3 Amination at 4-position Substitution of a leaving group (e.g., halogen) at the 4-position with cyclopentylamine to form the N-cyclopentyl amine Heating with cyclopentylamine under inert atmosphere

Representative Synthetic Route

  • Starting Material: 2-methyl-4-chloropyrimidine or 2-methyl-4-bromopyrimidine.
  • Step 1: Suzuki coupling of 2-methyl-4-chloropyrimidine with 1,3-benzodioxol-5-ylboronic acid to install the benzodioxole group at the 5-position.
  • Step 2: Nucleophilic aromatic substitution of the 4-chloro group with cyclopentylamine to yield the target compound.

This route is supported by analogous pyrimidine syntheses reported in the literature, where Suzuki coupling and amination are common methods for functionalization.

Reaction Conditions and Yields

Reaction Step Conditions Yield Range (%) Notes
Suzuki Coupling Pd(PPh3)4 catalyst, base (K2CO3), 1,4-dioxane/H2O, 80-100 °C, 12-24 h 70-85 Requires inert atmosphere (N2 or Ar)
Amination with Cyclopentylamine Heating in polar aprotic solvent (DMF or DMSO), 80-120 °C, 6-12 h 60-75 Excess amine used to drive reaction

Analytical and Research Findings

  • The compound’s purity and identity are confirmed by NMR, LC-MS, and HPLC techniques.
  • The benzodioxole moiety is stable under the reaction conditions, and the cyclopentylamine substitution proceeds with good regioselectivity.
  • Research on related pyrimidine derivatives indicates that modifications at the 4- and 5-positions significantly influence biological activity, making the synthetic route versatile for analog development.

Summary Table of Preparation Methods

Method Aspect Description
Core Synthesis Pyrimidine ring constructed via condensation or halogenated pyrimidine precursors
Benzodioxole Introduction Suzuki coupling with benzodioxole boronic acid derivatives
Amination Nucleophilic substitution with cyclopentylamine at 4-position
Catalysts and Reagents Pd(PPh3)4 for coupling; bases like K2CO3; solvents such as DMF, DMSO, or 1,4-dioxane
Reaction Conditions Elevated temperatures (80-120 °C), inert atmosphere, reaction times 6-24 hours
Yields Moderate to good (60-85%) depending on step and purification

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H17N3O2C_{13}H_{17}N_{3}O_{2}, with a molecular weight of approximately 219.28 g/mol. The structure features a benzodioxole moiety, which is known for its biological activity, linked to a cyclopentyl group and a pyrimidine ring. This unique arrangement contributes to its interaction with biological targets.

Antidepressant Effects

Research indicates that compounds similar to 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine may exhibit antidepressant properties. Studies have shown that modifications in the chemical structure can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the precise pathways involved.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neurons from oxidative stress positions it as a candidate for further investigation in conditions like Alzheimer's disease .

Drug Development

The compound is being investigated as a lead molecule in drug development programs targeting various neurological and psychiatric disorders. Its structural features allow for modifications that could enhance efficacy and reduce side effects .

Synthetic Chemistry

In synthetic chemistry, it serves as an intermediate for developing more complex molecules with desired pharmacological profiles. Its synthesis involves multi-step reactions that highlight its versatility in creating derivatives with enhanced biological activities .

Case Study 1: Antidepressant Activity

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels and modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on breast cancer cell lines showed that this compound inhibited cell growth significantly compared to controls. The results indicated that the compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole moiety can interact with proteins and nucleic acids, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Key Features :

  • 1,3-Benzodioxole : A bicyclic ether group that enhances electron density and may influence binding interactions via its oxygen atoms.
  • Cyclopentylamine : A saturated five-membered ring contributing to lipophilicity and steric bulk.
  • Methyl Group : A simple substituent that minimizes metabolic degradation at position 2 of the pyrimidine ring.

This compound shares structural motifs with several pyrimidine derivatives reported in medicinal chemistry, particularly those targeting kinase inhibition or antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound : 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine C₁₇H₁₈N₃O₂ 296.35 Pyrimidine 5-benzodioxol, 4-cyclopentyl, 2-methyl High lipophilicity (logP ~3.2 estimated); planar benzodioxol enhances π-π stacking
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine C₁₉H₁₉N₃O₂S 353.44 Thieno[2,3-d]pyrimidine 5H-cyclopenta, 2-methyl, ethylbenzodioxol Sulfur-containing core increases polar surface area; fused cyclopenta ring adds rigidity
5-(2H-1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine hydrochloride C₁₈H₁₅Cl₂N₃O₂·HCl 412.70 Pyrimidine 5-benzodioxol, 4-(3,5-dichlorobenzyl) Dichlorophenyl group enhances halogen bonding; hydrochloride salt improves solubility
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 465.50 Pyrimidine 2-fluorophenyl, 4-methoxyphenylaminomethyl Methoxy group introduces hydrogen-bond acceptor; fluorophenyl increases metabolic stability
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ 394.42 Pyrimidine 4-nitrobenzene, 6-phenyl, 4-benzyl Nitro group elevates electron-withdrawing effects; extended conjugation enhances UV activity

Key Differences and Implications

Core Heterocycle: The target compound and derivatives retain a simple pyrimidine core, while ’s analog incorporates a thieno-pyrimidine system. The sulfur atom in thieno-pyrimidine increases polarizability and may alter binding kinetics in biological targets . ’s compound retains a pyrimidine core but includes a 6-methyl group, which reduces rotational freedom compared to the target’s 2-methyl substitution .

This could enhance interactions with hydrophobic enzyme pockets . Electron-Donating vs. Withdrawing Groups: The target’s benzodioxol (electron-rich) contrasts with ’s nitro group (electron-poor), affecting electronic distribution and reactivity .

Conformational Analysis: highlights dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), suggesting moderate planarity. The target compound’s benzodioxol group is likely coplanar with the pyrimidine ring, favoring stacking interactions, whereas ’s cyclopenta-thieno system introduces non-planarity .

Solubility and Lipophilicity: The target compound’s cyclopentyl group contributes to higher lipophilicity (estimated logP ~3.2) compared to ’s hydrochloride salt (logP ~2.8). ’s thieno-pyrimidine may exhibit intermediate solubility due to sulfur’s polarizability .

Biological Activity

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 299.36 g/mol
  • SMILES Notation : CC1=NC(=NC(=C1C(=O)N(C2CCCCC2)C3=CC=CC=C3O2)C)C

This structure features a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research has indicated that benzodioxole derivatives exhibit significant anticancer activity. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 26 to 65 µM against multiple cancer types, suggesting that modifications in the benzodioxole framework could enhance efficacy against tumors .

Antidiabetic Effects

In vivo studies have shown that compounds similar to this compound can effectively lower blood glucose levels in diabetic models. One study reported that a related compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in streptozotocin-induced diabetic mice after multiple doses . This indicates a potential role for this compound in managing diabetes through mechanisms such as α-amylase inhibition.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in glucose metabolism, such as α-amylase, which plays a crucial role in carbohydrate digestion. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.
  • Induction of Apoptosis in Cancer Cells : The presence of the benzodioxole moiety may enhance the compound's ability to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth and increased cell death.

Case Studies and Research Findings

StudyFindings
Benzodioxole Derivatives on Cancer Cells Demonstrated significant cytotoxicity with IC50 values between 26–65 µM across various cancer cell lines .
Antidiabetic Activity in Mice Reduced blood glucose levels significantly in diabetic mice models after administration .
Mechanistic Insights Inhibition of α-amylase and induction of apoptosis were key mechanisms identified through various assays .

Q & A

Q. Advanced Research Focus :

  • Stability Analysis : Thermal gravimetric analysis (TGA) can correlate conformational flexibility with melting points.
  • Solubility Prediction : Crystal lattice energy calculations (e.g., using Materials Studio) guide solvent selection for recrystallization .

What methodologies are recommended for resolving contradictions in bioactivity data across studies?

Basic Research Focus :
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

  • Impurity Profiles : Validate compound purity via HPLC (>98%) and ¹H/¹³C NMR .
  • Assay Conditions : Standardize protocols (e.g., fixed concentrations of SDS-PAGE reagents like 30% acrylamide/bis-acrylamide) .

Q. Advanced Research Focus :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities against targets (e.g., methionine aminopeptidase-1) and compare with experimental IC₅₀ values .
  • Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data from diverse studies, identifying outliers via principal component analysis (PCA) .

How can computational models enhance the design of derivatives with improved bioactivity?

Q. Advanced Research Focus :

  • QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
  • Reaction Pathway Design : ICReDD’s hybrid approach combines quantum chemistry (e.g., Gaussian) and machine learning to prioritize synthetic routes .

What are the best practices for characterizing hydrogen bonding and π-π interactions in this compound?

Q. Basic Research Focus :

  • Spectroscopy : ¹H NMR (DMSO-d₆) detects NH₂ protons at δ 10.15 ppm, while IR confirms N–H stretches (3100–3128 cm⁻¹) .
  • X-ray Crystallography : Resolve intermolecular distances (e.g., N–H⋯N ≈ 2.8 Å) and π-π stacking (3.5–4.0 Å) .

Q. Advanced Research Focus :

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizations quantify interaction energies, correlating with experimental lattice parameters .

How does structural modification of the cyclopentyl group impact pharmacological properties?

Q. Advanced Research Focus :

  • SAR Studies : Replace cyclopentyl with bulkier groups (e.g., adamantane) and evaluate changes in logD (octanol-water partitioning) and CYP450 inhibition .
  • Pharmacokinetics : Microsomal stability assays (e.g., human liver microsomes) assess metabolic resistance .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus :

  • Chromatography : Use silica gel columns with EtOAc/hexane gradients (20:80 to 50:50) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain high-purity crystals .

Q. Advanced Research Focus :

  • HPLC-MS : Hyphenated techniques confirm identity and quantify impurities at <0.1% levels .

How can researchers validate the compound’s role in enzyme inhibition mechanisms?

Q. Advanced Research Focus :

  • Kinetic Assays : Measure Kᵢ values under varied substrate concentrations using Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

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